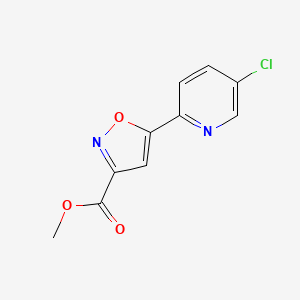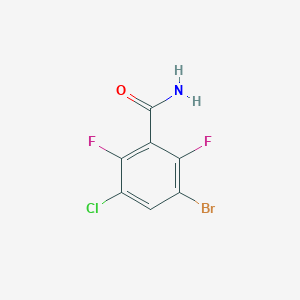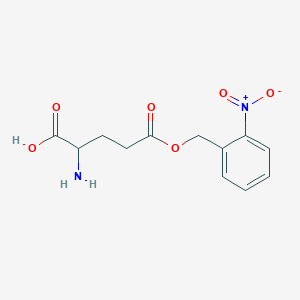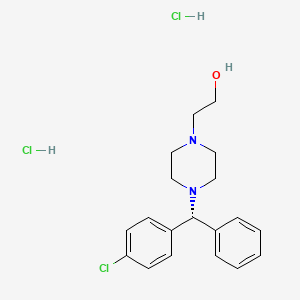
Methyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring, a pyridine ring, and a carboxylate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe reaction conditions often require the presence of a base such as triethylamine and can be catalyzed by metals like copper (I) or ruthenium (II) to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method is advantageous as it offers a high-yielding, regioselective, and metal-free synthetic route for the synthesis of isoxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds .
Aplicaciones Científicas De Investigación
Methyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom on the pyridine ring may enhance the compound’s binding affinity to its targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
- Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Uniqueness
Methyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H7ClN2O3 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
methyl 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)8-4-9(16-13-8)7-3-2-6(11)5-12-7/h2-5H,1H3 |
Clave InChI |
ISBASXCMEGNWPJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)





![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)

![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
